molecular formula C11H8O3 B1583617 5-Phenyl-2-furoic acid CAS No. 52938-97-3

5-Phenyl-2-furoic acid

Cat. No.: B1583617
CAS No.: 52938-97-3
M. Wt: 188.18 g/mol
InChI Key: GUOMINFEASCICM-UHFFFAOYSA-N
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Description

5-Phenyl-2-furoic acid is an organic compound with the molecular formula C11H8O3. It belongs to the class of furan derivatives, which are heterocyclic compounds containing a furan ring. This compound is characterized by a phenyl group attached to the furan ring at the 5-position and a carboxylic acid group at the 2-position. It is a white to light yellow powder or crystalline solid with a melting point of approximately 151°C .

Preparation Methods

5-Phenyl-2-furoic acid can be synthesized through various methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, phenyl boronic acid and methyl 5-bromofuran-2-carboxylate are coupled in the presence of a palladium catalyst. The resulting product is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under a nitrogen atmosphere at elevated temperatures.

Chemical Reactions Analysis

5-Phenyl-2-furoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with copper(II) and zinc(II) acetates to form mononuclear complexes . These reactions often involve the use of common reagents such as palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions include various substituted furan derivatives and metal complexes.

Scientific Research Applications

5-Phenyl-2-furoic acid has several scientific research applications. It has emerged as a promising class of antimycobacterial agents that interfere with iron homeostasis in mycobacteria . This compound has been studied for its potential use in treating tuberculosis by targeting the salicylate synthase enzyme in Mycobacterium tuberculosis. Additionally, it has applications in the synthesis of other furan derivatives, which are valuable in medicinal chemistry for their antibacterial, antifungal, and antiviral properties .

Mechanism of Action

The mechanism of action of 5-Phenyl-2-furoic acid involves its interaction with specific molecular targets and pathways. In the context of its antimycobacterial activity, it targets the salicylate synthase enzyme (MbtI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are molecules that mycobacteria use to acquire iron from their environment. By inhibiting this enzyme, this compound disrupts iron acquisition, thereby impairing the growth and survival of the bacteria .

Comparison with Similar Compounds

5-Phenyl-2-furoic acid can be compared with other similar compounds, such as 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid . These compounds share the furan ring structure but differ in the substituents attached to the ring. For example, 5-formylfuran-2-carboxylic acid has a formyl group at the 5-position instead of a phenyl group. These structural differences result in variations in their chemical reactivity and biological activity. This compound is unique due to its phenyl group, which imparts distinct properties and applications, particularly in the field of antimycobacterial research.

Biological Activity

5-Phenyl-2-furoic acid (C11H8O3) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, particularly focusing on its fungicidal activity, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a phenyl group at the 5-position. Its molecular structure can be represented as follows:

C11H8O3\text{C}_{11}\text{H}_{8}\text{O}_{3}

This compound has been studied for its various biological activities, particularly in antifungal applications.

Fungicidal Activity

Recent studies have highlighted the fungicidal properties of this compound. In vitro and in vivo experiments demonstrated considerable antifungal activity against several fungal strains, particularly Phytophthora infestans, which is responsible for late blight in potatoes and tomatoes.

Table 1: Antifungal Activity of this compound

CompoundFungal StrainEfficacy (%) at 500 μg/mL
This compoundP. infestans84.21 ± 1.58
Control (Pyrimorph)P. infestans77.15 ± 1.84
Control (Hymexazol)P. infestans64.27 ± 1.72

The efficacy of this compound was shown to exceed that of standard fungicides, indicating its potential as a lead compound for further development in agricultural applications.

The mechanism by which this compound exerts its antifungal effects involves interference with fungal cell wall biosynthesis. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) analyses revealed that treatment with this compound resulted in:

  • Hyphal Swelling : Indicating disruption in cell wall integrity.
  • Thickened Cell Walls : Suggesting an alteration in cell wall composition.
  • Increased Septation : Reflecting impaired cellular division.

These morphological changes are indicative of compromised fungal growth and viability, leading to cell senescence and death .

Pharmacological Properties

Beyond its antifungal activity, this compound has been implicated in other pharmacological contexts:

  • Anti-inflammatory Effects : Compounds containing furan moieties often exhibit anti-inflammatory properties, which may extend to derivatives like this compound.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may also possess broader antimicrobial properties against various bacterial strains, although further research is required to quantify this activity.

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies exploring the biological activities of furan derivatives, including this compound:

  • A study demonstrated that derivatives of furan showed significant inhibition against multiple fungal pathogens, reinforcing the notion that structural modifications can enhance bioactivity .
  • Another investigation focused on the synthesis of novel furoic acid derivatives, indicating that variations in substituents could lead to improved efficacy against specific fungal strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-phenyl-2-furoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as condensation reactions using substituted furan precursors and phenyl-containing reagents. For example, hydrazide derivatives of this compound are synthesized via nucleophilic substitution or coupling reactions under controlled pH and temperature . Purification is achieved through crystallization or chromatography (e.g., silica gel column chromatography) to isolate high-purity products. Yield optimization requires precise stoichiometric ratios and inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. How can researchers distinguish this compound from structurally similar analogs like 5-phenylfuran-2-carboxylic acid?

  • Methodological Answer : Differentiation relies on spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy identifies distinct proton environments (e.g., aromatic protons in the phenyl vs. furan rings). High-Performance Liquid Chromatography (HPLC) with UV detection can resolve retention time differences due to functional group variations (e.g., carboxylic acid vs. ester groups). Mass spectrometry (MS) further confirms molecular weight disparities .

Q. What bioactivity screening methods are suitable for this compound in pharmacological studies?

  • Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., fluorescence-based assays for kinase or phosphatase activity) and cell viability assays (MTT or resazurin assays). For example, binding interactions with Plasmodium falciparum phosphoglucomutase (PGM) are validated via X-ray crystallography, as shown by electron density maps in co-crystallized structures . Dose-response curves and IC50 calculations are critical for quantifying potency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Fourier-Transform Infrared (FT-IR) spectroscopy confirms the carboxylic acid group (C=O stretch at ~1700 cm⁻¹). <sup>1</sup>H and <sup>13</sup>C NMR spectra resolve aromatic protons (δ 6.5–8.0 ppm) and carbon environments. High-resolution mass spectrometry (HRMS) provides exact mass verification. X-ray diffraction (XRD) is used for crystallographic structure determination .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its binding affinity to target enzymes?

  • Methodological Answer : Rational design involves substituent addition at the phenyl or furan rings to improve steric and electronic complementarity. For instance, trifluoromethyl or nitro groups enhance electrophilicity, as seen in analogs like (2E)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid. Docking simulations (e.g., AutoDock Vina) predict binding modes, followed by synthesis and Surface Plasmon Resonance (SPR) to validate affinity changes .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Reproducibility requires standardized protocols, such as fixed incubation times and validated cell lines. Meta-analyses using databases like Scopus or PubMed, with search strings like "this compound" AND (bioactivity OR inhibition), can identify confounding variables .

Q. How does this compound interact with protozoan enzymes, and what structural insights inform drug design?

  • Methodological Answer : Co-crystallization with P. falciparum PGM reveals hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Arg/His). Fragment-based cocktail crystallography identifies competitive inhibitors by analyzing electron density maps in multi-component mixtures . Mutagenesis studies (e.g., alanine scanning) validate critical binding residues .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodological Answer : Scaling requires optimizing reaction parameters (e.g., solvent volume, catalyst loading). Continuous flow reactors improve heat/mass transfer for exothermic steps. Purification challenges (e.g., column overloading) are mitigated via gradient elution in preparative HPLC. Stability studies under accelerated conditions (40°C/75% RH) ensure shelf-life compliance .

Q. How can computational methods predict the metabolic pathways of this compound?

  • Methodological Answer : In silico tools like SwissADME predict Phase I/II metabolism sites (e.g., hydroxylation, glucuronidation). Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes. Experimental validation uses hepatic microsomes or isolated rat hepatocytes, followed by LC-MS/MS metabolite profiling .

Q. What strategies validate the specificity of this compound in enzyme inhibition assays?

  • Methodological Answer : Counter-screening against related enzymes (e.g., human PGM vs. P. falciparum PGM) confirms selectivity. Isotopic labeling (e.g., <sup>14</sup>C) tracks substrate displacement. Competitive inhibition is verified via Lineweaver-Burk plots, while CRISPR-edited enzyme knockouts in cell models establish phenotype-genotype correlations .

Properties

IUPAC Name

5-phenylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOMINFEASCICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352978
Record name 5-Phenyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-97-3
Record name 5-Phenyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-2-furancarboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 5-phenyl-2-furaldehyde (35) (690 mg, 4.01 mmol) was added solid NaOH (176 mg, 4.40 mmol) then 10% NaOH solution (6.2 mL). Silver nitrate (680 mg, 4.00 mmol) was added and the reaction mixture heated to 60° C. for 4.5 hours then cooled to ambient temperature. The reaction mixture was then filtered and washed with water. The filtrate was acidified to pH 2 using 2N HCl and the precipitated product filtered and dried to give the title compound.
Quantity
690 mg
Type
reactant
Reaction Step One
Name
Quantity
176 mg
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
680 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-bromofuran-2-carboxylic acid (381 mg, 2 mmol), phenylboronic acid (488 mg, 4 mmol) in DMF (3 ml) was place in a microwave reaction tube and treated with a 2 M K3PO4(aq) (2 ml, 4 mmol). The solution was purged with nitrogen for 10 minutes before adding Pd(PPh3)4 (1.5 mg) catalyst. The mixture was again purged with nitrogen for 5 minutes before the reaction tube was sealed. The mixture was heated in a microwave oven at 150° C. for 30 minutes. The reaction mixture was filtered and the filtrate poured into 1N HCl (100 ml) with stirring. The precipitate was filtered and air-dried to give 209 mg of 5-phenylfuran-2-carboxylic acid. MS (ES−) found: (M−H)−=187.13.
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of the product from Step 103a (0.650 g, 3.78 mmol, 1 eq) in water (5.5 mL), t-BuOH (18.0 mL), and THF (18.0 mL) is added 2-methyl-2-butene (3.2 mL, 30.2 mmol, 8 eq), potassium phosphate monobasic (1.54 g, 11.3 mmol, 3 eq), then NaClO2 (1.03 g, 11.3 mmol, 3 eq) in that order. After four hours, the reaction is complete and diluted with 1 N NaOH (100 mL). The aqueous solution is extracted with ether (2×100 mL), and the aqueous layer is acidified with conc. HCl. The resulting solution is extracted with CH2Cl2 (3×100 mL). The organic layers are dried over MgSO4, and the solvent removed. The product is purified by silica gel chromatography using a Biotage Flash 40M column (10% EtOAc/1% formic acid/heptane). The solid remaining after removal of the solvent is filtered and recrystallized from EtOH and water to give the acid as a white crystalline solid (0.499 g, 70.2%). HRMS (FAB) calculated for C11H8O3+H 189.0473, found 189.0403.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
potassium phosphate monobasic
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
70.2%

Synthesis routes and methods IV

Procedure details

5-Bromo-furan-2-carboxylic acid methyl ester (5) (205 mg, 1 mmol) was coupled to phenylboronic acid (146 mg, 1.2 mmol) using Method E except that once the reaction was complete, the solvents were removed in vacuo. The crude residue was re-dissolved in EtOAc (10 ml) and 1M NaOH (20 ml) was added. The aqueous layer was extracted with EtOAc (3×10 ml), and the organic layer was discarded. The aqueous layer was acidified to pH 1 with conc. HCl, and extracted with EtOAc (3×10 ml). The combined organic layers were dried (MgSO4), filtered, and the solvent removed in vacuo to give the title compound.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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